2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1-methyl-1H-indol-5-yl)acetamide
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Overview
Description
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, an indole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)acetamide typically involves multiple stepsSpecific reagents and conditions may include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazolidinone ring can be reduced to form more saturated derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the imidazolidinone ring can produce more saturated imidazolidine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety, for example, is known to bind to various receptors and enzymes, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, used in plant growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety, used to reduce inflammation and pain.
Uniqueness
What sets 2-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)acetamide apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1-methylindol-5-yl)acetamide |
InChI |
InChI=1S/C22H22N4O4/c1-25-10-9-15-11-16(5-8-19(15)25)23-20(27)12-18-21(28)26(22(29)24-18)13-14-3-6-17(30-2)7-4-14/h3-11,18H,12-13H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
KZHBJIMQSCBHJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CC3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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